An In-depth Technical Guide to 3,5-Dibromo-2-hydroxybenzonitrile: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3,5-Dibromo-2-hydroxybenzonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-2-hydroxybenzonitrile (CAS No. 40718-08-9), a halogenated aromatic nitrile of significant interest in organic synthesis and medicinal chemistry. While its isomer, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), is a well-known herbicide, this guide focuses specifically on the less-documented 2-hydroxy isomer. We will delve into its physicochemical properties, propose a detailed synthesis protocol based on established principles of electrophilic aromatic substitution, and present its characteristic spectroscopic data. Furthermore, we will explore its potential applications as a versatile building block in the development of novel chemical entities.
Introduction and Chemical Identity
3,5-Dibromo-2-hydroxybenzonitrile, also known as 3,5-dibromosalicylonitrile, is a poly-substituted aromatic compound featuring a benzonitrile core with two bromine atoms and a hydroxyl group. The specific arrangement of these functional groups—the hydroxyl at position 2 and the bromine atoms at positions 3 and 5—imparts a unique electronic and steric profile, making it a valuable intermediate for further chemical transformations. Its distinct properties differentiate it from its more commercially prevalent isomer, Bromoxynil.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3,5-Dibromo-2-hydroxybenzonitrile | - |
| Synonyms | 3,5-Dibromosalicylonitrile | [1] |
| CAS Number | 40718-08-9 | [2][3] |
| Molecular Formula | C₇H₃Br₂NO | [2] |
| Molecular Weight | 276.91 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Storage | Room temperature, sealed, dry, dark | [1] |
Synthesis of 3,5-Dibromo-2-hydroxybenzonitrile
The synthesis of 3,5-Dibromo-2-hydroxybenzonitrile can be logically approached through the electrophilic bromination of 2-hydroxybenzonitrile (salicylonitrile). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale: Directing Effects
In the electrophilic aromatic substitution of 2-hydroxybenzonitrile, two competing directing effects are at play:
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Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.[4]
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Nitrile Group (-CN): The nitrile group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.[4]
The powerful activating and directing effect of the hydroxyl group dominates the reaction. Therefore, electrophilic attack is directed to the positions ortho and para to the -OH group. In 2-hydroxybenzonitrile, the para position (position 5) and one of the ortho positions (position 6) are available. The other ortho position (position 2) is occupied by the nitrile group.
During bromination, the first bromine atom will preferentially add to the more activated and sterically accessible para position (position 5). The introduction of the first deactivating bromine atom slightly reduces the ring's reactivity, but the strong activation by the hydroxyl group allows for a second bromination. This second bromine atom will then add to the remaining activated ortho position (position 3), resulting in the formation of 3,5-Dibromo-2-hydroxybenzonitrile.
Proposed Experimental Protocol: Bromination of 2-Hydroxybenzonitrile
This protocol is based on general procedures for the bromination of activated phenolic compounds.
Materials:
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2-Hydroxybenzonitrile (Salicylonitrile)
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Bromine (Br₂)
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Glacial Acetic Acid
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Sodium bisulfite solution (saturated)
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Distilled water
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Round-bottom flask
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Magnetic stirrer
-
Dropping funnel
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Ice bath
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Büchner funnel and flask
-
Filtration paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (2.2 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 2-hydroxybenzonitrile over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water. A precipitate should form.
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Work-up: Add a saturated solution of sodium bisulfite dropwise to the mixture until the orange color of excess bromine disappears.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic salts.
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Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic and Physical Properties
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration-dependent. |
| ¹³C NMR | Seven distinct signals are expected. The nitrile carbon (-C≡N) should appear around 115-120 ppm. The carbon bearing the hydroxyl group (C-OH) will be downfield, and the carbons attached to the bromine atoms will also show characteristic shifts. |
| FT-IR (cm⁻¹) | - O-H stretch (broad): ~3200-3500- C≡N stretch (sharp, strong): ~2220-2240[5]- C=C aromatic stretch: ~1400-1600- C-Br stretch: ~500-600 |
| Mass Spec. (EI) | The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). Fragmentation may involve the loss of Br, HBr, and the cyano group. |
Potential Applications in Research and Drug Development
While the biological activity of 3,5-Dibromo-2-hydroxybenzonitrile is not extensively documented, its structure suggests several potential applications for researchers and drug development professionals:
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Scaffold for Medicinal Chemistry: The presence of multiple functional groups (hydroxyl, nitrile, and two bromine atoms) provides handles for a variety of chemical modifications. The bromine atoms are particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid generation of diverse compound libraries.
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Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a fragment in screening campaigns to identify starting points for the development of inhibitors for various biological targets.
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Intermediate for Agrochemicals and Materials Science: Although distinct from its herbicidal isomer, its polysubstituted aromatic structure may be of interest in the synthesis of new agrochemicals with different modes of action or in the development of novel functional materials.
Safety and Handling
As with all halogenated aromatic compounds, 3,5-Dibromo-2-hydroxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3,5-Dibromo-2-hydroxybenzonitrile is a valuable, though under-explored, chemical entity with significant potential as a synthetic intermediate. This guide has provided a theoretical framework and a practical, proposed protocol for its synthesis via the regioselective bromination of 2-hydroxybenzonitrile. The outlined spectroscopic characteristics provide a basis for its identification and characterization. For researchers in drug discovery and organic synthesis, 3,5-Dibromo-2-hydroxybenzonitrile represents a versatile scaffold for the creation of novel and complex molecules.
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